molecular formula C6H9Br B6278434 6-bromohexa-1,3-diene CAS No. 5747-08-0

6-bromohexa-1,3-diene

Cat. No. B6278434
CAS RN: 5747-08-0
M. Wt: 161.04 g/mol
InChI Key: GGEYAKZZSGJDFG-UHFFFAOYSA-N
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Description

6-bromohexa-1,3-diene is an organic compound belonging to the class of dienes. It is a colorless, volatile liquid with a pungent odor. It is a reactive compound that is used in a variety of synthetic processes, including the synthesis of polymers and other materials. It is also used in the production of pharmaceuticals and pesticides.

Scientific Research Applications

6-bromohexa-1,3-diene is used in a variety of scientific research applications. It is used as a starting material in the synthesis of various polymers and other materials. It is also used as a reagent in the synthesis of pharmaceuticals and pesticides. Additionally, this compound has been used in the synthesis of complex organic molecules, such as natural products.

Mechanism of Action

The mechanism of action of 6-bromohexa-1,3-diene is not fully understood. However, it is believed that the compound undergoes a series of reactions in which it is converted into a variety of different intermediates. These intermediates then react with other compounds, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can act as a neurotoxin, causing neurological damage when ingested in high doses. Additionally, this compound has been linked to an increased risk of certain cancers.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-bromohexa-1,3-diene in lab experiments is its relatively low cost. Additionally, the compound is relatively easy to work with and is available in a variety of forms. However, the compound is highly reactive and can be hazardous if not handled properly. Additionally, the compound can be difficult to store and has a limited shelf life.

Future Directions

The future directions of 6-bromohexa-1,3-diene research include the development of new synthetic methods for the production of the compound, as well as the development of new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, research is needed to develop methods to reduce the toxicity of the compound.

Synthesis Methods

6-bromohexa-1,3-diene is synthesized through a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an alkene. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide. This reaction produces the desired product in high yields. Another method for synthesizing this compound is the Sandmeyer reaction, which involves the reaction of a halogenated alkyl bromide with copper powder. This method produces the desired product in moderate yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-bromohexa-1,3-diene can be achieved through a two-step process involving the bromination of hexa-1,3-diene followed by purification and isolation of the desired product.", "Starting Materials": [ "Hexa-1,3-diene", "Bromine", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of hexa-1,3-diene", "- In a round-bottom flask, add hexa-1,3-diene and bromine in a 1:1 molar ratio.", "- Stir the mixture at room temperature for 24 hours.", "- Add sodium hydroxide solution to the mixture to neutralize the excess bromine.", "- Extract the product with diethyl ether.", "- Wash the organic layer with water and dry over anhydrous sodium sulfate.", "- Concentrate the solution under reduced pressure to obtain crude 6-bromohexa-1,3-diene.", "Step 2: Purification and isolation of 6-bromohexa-1,3-diene", "- Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.", "- Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure 6-bromohexa-1,3-diene." ] }

CAS RN

5747-08-0

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

6-bromohexa-1,3-diene

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2

InChI Key

GGEYAKZZSGJDFG-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCBr

Purity

95

Origin of Product

United States

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